

Global Distribution of Notable Glauberite Deposits: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global distribution of notable **glauberite** ($\text{Na}_2\text{Ca}(\text{SO}_4)_2$) deposits. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who may utilize **glauberite** and its derivatives. This document details the geological context of these deposits, presents quantitative data on their scale, and outlines the experimental protocols for their analysis.

Introduction to Glauberite

Glauberite is a monoclinic sodium calcium sulfate mineral that is a significant natural source of sodium sulfate. It typically occurs in evaporite deposits of both marine and lacustrine origin, often in association with other minerals such as halite, thenardite, gypsum, and anhydrite.^[1] Its formation is intrinsically linked to arid or semi-arid climates where evaporation of saline waters leads to the precipitation of dissolved salts.^[2] Due to its solubility, **glauberite** can also be found in fumarole deposits and as a constituent in nitrate deposits in desert regions.^[1] The mineral is commercially important as a primary source for the production of sodium sulfate, which has wide applications in the detergent, paper, glass, and pharmaceutical industries.

Global Distribution of Notable Glauberite Deposits

Significant deposits of **glauberite** are distributed across several continents, with major commercial operations concentrated in regions with extensive evaporite basins. The following sections detail some of the most notable global deposits.

North America

United States: The United States has several significant **glauberite**-bearing deposits, primarily in arid western states.

- Camp Verde, Arizona: The Verde Formation in central Arizona hosts substantial lacustrine evaporite deposits containing **glauberite**.^{[3][4][5]} These deposits formed in a Pliocene-Miocene lake basin.^[3] Historically, the Camp Verde Salt Mine was a significant producer of sodium sulfate from **glauberite**.^[2] In the early 1930s, the mine produced nearly 100 tons of "salt cake" (sodium sulfate) daily.^[3] However, mining ceased in 1933 due to the availability of higher-purity German salt.^[3] The purity of the Camp Verde salt is reportedly 7% below the 99% purity level required by modern standards.^[3]
- Searles Lake, California: This dry lake bed in the Mojave Desert is a vast resource of sodium and potassium carbonate, sulfate, borate, and halide minerals.^{[6][7]} **Glauberite** is a common mineral within the complex evaporite sequence of the lake sediments.^{[8][9]} The minerals are primarily extracted from subsurface brines through solution mining.^[7] Searles Valley Minerals is a major operator in the area, producing a variety of industrial minerals.^[7]

Europe

Spain: The Ebro Basin in northeastern Spain contains one of the world's most significant series of continental evaporite deposits, with substantial **glauberite** resources.^{[10][11]}

- Alcanadre, Ebro Basin: The Miocene-aged **glauberite** deposits in Alcanadre are interbedded with gypsum, halite, and polyhalite, formed in a playa-lake system.^[10] The relative proportions of halite and **glauberite** in these deposits are variable, with **glauberite** ranging from 23% to 59%.^[11] Spain is a major European producer of sodium sulfate, with companies like Grupo Industrial Crimidesa S.L. operating significant mines in the region. One of the key producers in Spain has an annual production capacity of 300,000 tons of sodium sulfate.

Germany: Germany has a long history of salt mining, with notable deposits in the Stassfurt-Egeln Syncline.

- Stassfurt: The Zechstein evaporite sequence at Stassfurt is famous for its potash salts but also contains **glauberite**.^{[12][13]} These marine evaporite deposits are of Permian age. While

historically significant for a variety of salts, specific recent production data for **glauberite** from this region is limited.

Asia

China: China is a leading global producer of sodium sulfate, with extensive **glauberite** and mirabilite resources.

- Xinjiang Province: The Lop Nor basin in Xinjiang contains massive, continuous, and thick layers of **glauberite** with well-developed intercrystal porosity, which hosts potassium-rich brines.[14] Salt glaciers, formed by the upward movement of salt diapirs, are also a feature in the region.[15]
- Jiangsu Province: The Huaian and Hongze counties in Jiangsu are home to what is described as the world's largest sodium sulfate anhydrous manufacturing base, with an annual output of 800,000 tons.[14][16] The mirabilite mine in this area has a prospective reserve of 150 million tons.[14][16] Nafine Chemical Industry Group is a major producer in China with a production capacity of 3 million tonnes of sodium sulphate from various locations.

Turkey: Turkey possesses significant mineral resources, including deposits of **glauberite**.

- Çankırı-Çorum Basin: Pliocene-aged evaporites in the Bozkır Formation within this basin contain **glauberite** interlayers within thick rock salt deposits.[17] The **glauberite** occurs as a diagenetic mineral in a saline mudflat (sabkha) environment. While the economic thickness of these specific **glauberite** deposits is noted as not being large, they are of scientific importance.[17] Other regions in Turkey also have industrial mineral production, but specific quantitative data for **glauberite** is not readily available.

South America

Chile: The Atacama Desert in northern Chile is renowned for its vast nitrate and lithium deposits, which also contain various sulfate minerals.

- Atacama Desert: **Glauberite** is found in the nitrate fields of the Atacama Desert, associated with other evaporite minerals.[18] While Chile is a major mining country, the focus is heavily

on copper, lithium, and nitrates.[19][20] Specific production data for **glauberite** is not as prominent in available reports.

Quantitative Data on Glauberite Deposits

The following table summarizes the available quantitative data for the notable **glauberite** deposits discussed. It is important to note that much of the publicly available data pertains to sodium sulfate production as a whole, which may be derived from both **glauberite** and other minerals like thenardite and mirabilite.

Location	Deposit Type	Associated Minerals	Reserves	Annual Production	Purity/Grade	Notes
Camp Verde, USA	Lacustrine Evaporite	Halite, Gypsum	-	~36,500 tons (historically)	~92% Na ₂ SO ₄	Production ceased in 1933.
Searles Lake, USA	Lacustrine Evaporite	Trona, Hanksite, Halite	Large brine resource	Part of 1.7 million tons of various industrial minerals annually	Variable depending on brine layer	Solution mining of complex brines.
Ebro Basin, Spain	Lacustrine Evaporite	Halite, Gypsum, Polyhalite	-	A leading producer has a 300,000-ton annual capacity.	Glauberite content ranges from 23-59% in ore.	Spain is the sole European producer of sodium sulfate.
Stassfurt, Germany	Marine Evaporite	Halite, Potash Salts	-	-	-	Historically significant; current specific data is limited.
Xinjiang, China	Lacustrine Evaporite	Halite, Gypsum	-	Part of China's large sodium sulfate production.	-	Massive, thick layers of glauberite.
Jiangsu, China	Lacustrine Evaporite	Mirabilite	150 million tons (Mirabilite)	800,000 tons	High grade	World's largest sodium

				(Sodium Sulfate)	sulfate production base.	
Çankırı-Çorum, Turkey	Lacustrine Evaporite	Halite, Anhydrite	Not economical ly significant	-	-	Of scientific interest for fossil Na-sulfate deposition.
Atacama Desert, Chile	Nitrate Deposit Evaporite	Nitrates, Halite, Gypsum	-	-	-	Associated with vast nitrate fields.

Experimental Protocols for Glauberite Analysis

Accurate characterization of **glauberite** deposits requires a combination of mineralogical and chemical analysis techniques. The following sections provide detailed methodologies for key experiments.

Sample Preparation for Analysis

Proper sample preparation is critical for obtaining accurate and reproducible results.

Objective: To prepare a homogeneous and representative powdered sample from a bulk **glauberite**-bearing rock sample.

Materials:

- Jaw crusher
- Cone crusher
- Riffle splitter
- Pulverizing mill (e.g., ring mill, ball mill)

- Sieves (e.g., 200 mesh or 75 micrometers)
- Mortar and pestle (agate or ceramic)

Procedure:

- Primary Crushing: Reduce the size of the bulk rock sample to approximately 1-2 cm using a jaw crusher.
- Secondary Crushing: Further reduce the particle size to less than 2 mm using a cone crusher.
- Homogenization and Splitting: Thoroughly mix the crushed sample and use a riffle splitter to obtain a representative subsample of appropriate size for analysis.
- Pulverization: Grind the subsample to a fine powder (passing a 200-mesh sieve) using a pulverizing mill. For smaller samples or to avoid contamination, a mortar and pestle can be used.
- Final Homogenization: Thoroughly mix the final powdered sample before taking aliquots for analysis.

Mineralogical Analysis by X-Ray Diffraction (XRD)

Objective: To identify the mineral phases present in the sample and quantify the amount of **glauberite**.

Principle: XRD utilizes the diffraction of X-rays by the crystalline structure of minerals to identify them based on their unique diffraction patterns. Quantitative analysis can be performed using methods such as the Rietveld refinement or by creating calibration curves with standards.

Instrumentation:

- Powder X-ray diffractometer with a Cu K α radiation source
- Sample holders
- Micronizing mill for further particle size reduction if necessary (to <10 μm)

- Software for phase identification (e.g., X'Pert HighScore) and quantitative analysis (e.g., GSAS-II, TOPAS)

Procedure:

- Sample Preparation: Ensure the sample is finely powdered (ideally $<10\ \mu\text{m}$) to minimize preferred orientation effects. Pack the powder into the sample holder, ensuring a flat, smooth surface.
- Instrument Setup (Typical Parameters):
 - X-ray source: Cu K α ($\lambda = 1.5406\ \text{\AA}$)
 - Voltage and Current: 40 kV and 40 mA
 - Scan Range (2θ): 5° to 70°
 - Step Size: 0.02°
 - Time per Step: 1-2 seconds
 - Divergence Slit: 1°
 - Receiving Slit: 0.2 mm
- Data Collection: Run the XRD scan.
- Phase Identification: Process the resulting diffractogram using phase identification software. Compare the experimental diffraction peaks with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify all mineral phases present.
- Quantitative Analysis (Rietveld Method): a. Import the diffraction pattern into Rietveld refinement software. b. Input the crystal structure data for all identified phases. c. Refine the scale factors, lattice parameters, and peak profile parameters to achieve the best fit between the calculated and observed diffraction patterns. d. The weight fractions of each mineral phase are determined from the refined scale factors.

Wet Chemical Analysis for Elemental Composition

Objective: To determine the elemental composition of the **glauberite** sample, specifically the concentrations of Na, Ca, and SO_4 .

Principle: Sulfate ions are precipitated from an acidic solution as barium sulfate (BaSO_4) by the addition of barium chloride (BaCl_2). The precipitate is then filtered, washed, dried, and weighed.

Reagents:

- Concentrated Hydrochloric Acid (HCl)
- Barium Chloride (BaCl_2) solution (10% w/v)
- Silver Nitrate (AgNO_3) solution (0.1 M) for testing for chloride ions
- Ashless filter paper

Procedure:

- **Sample Digestion:** Accurately weigh approximately 0.5 g of the powdered sample into a 400 mL beaker. Add 100 mL of deionized water and 5 mL of concentrated HCl. Heat the mixture to near boiling to dissolve the sulfate minerals.
- **Precipitation:** While stirring the hot acidic sample solution, slowly add an excess of hot 10% BaCl_2 solution. Continue heating and stirring for a few minutes.
- **Digestion of Precipitate:** Keep the solution hot (just below boiling) for at least one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.
- **Filtration and Washing:** Filter the hot solution through ashless filter paper. Wash the precipitate several times with hot deionized water until the filtrate is free of chloride ions (test with AgNO_3 solution).
- **Drying and Ignition:** Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Char the filter paper at a low temperature, then ignite at 800-900 °C in a muffle furnace for at least one hour.

- Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is achieved.
- Calculation:
 - $\text{Weight of BaSO}_4 = (\text{Weight of crucible} + \text{precipitate}) - (\text{Weight of empty crucible})$
 - $\% \text{ SO}_4 = (\text{Weight of BaSO}_4 / \text{Weight of sample}) \times (\text{Molar mass of SO}_4 / \text{Molar mass of BaSO}_4) \times 100$

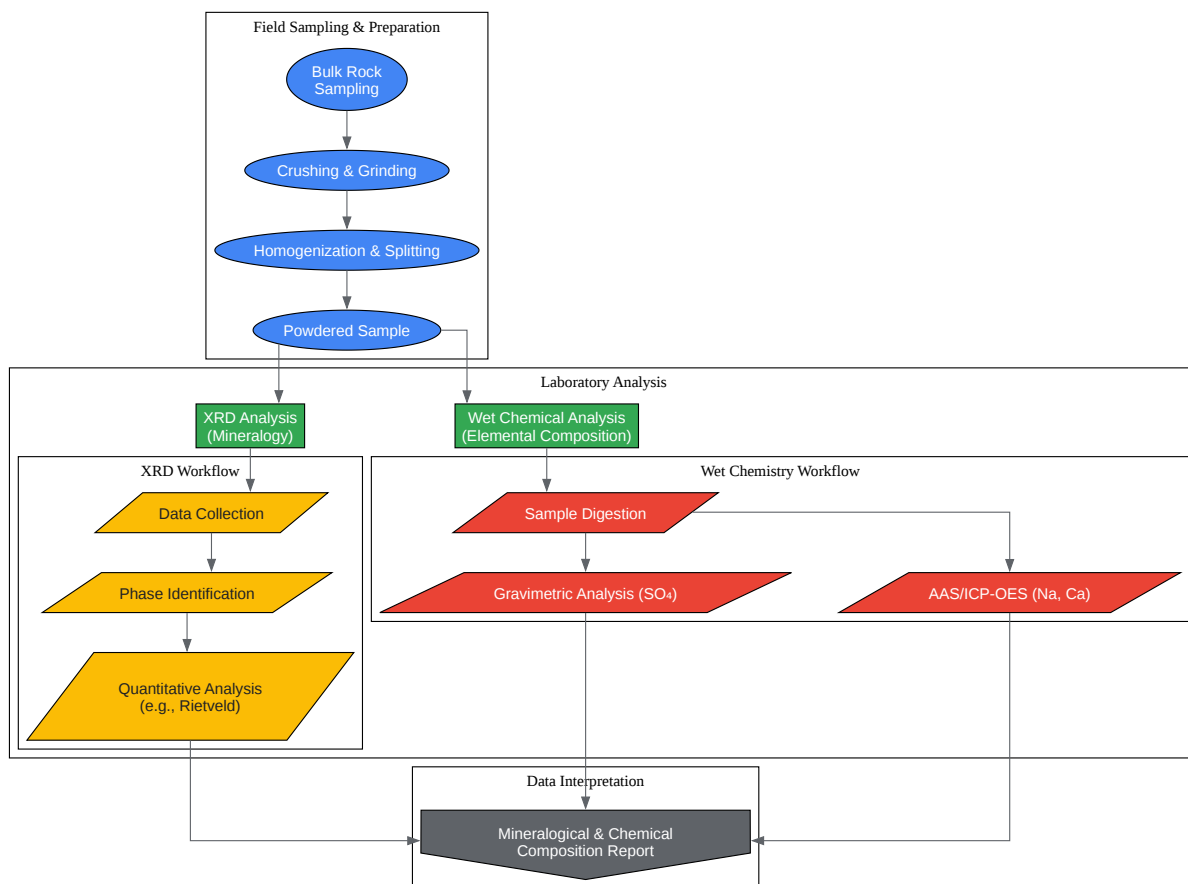
Principle: The sample solution is introduced into a high-temperature source (flame for AAS, plasma for ICP-OES) which excites the atoms of the elements of interest. The amount of light absorbed (AAS) or emitted (ICP-OES) at element-specific wavelengths is proportional to the concentration of the element in the sample.

Procedure:

- Sample Preparation: Use the acidic solution prepared for the wet chemical analysis or prepare a new solution by digesting a known weight of the sample in dilute HCl.
- Calibration: Prepare a series of standard solutions of known Ca and Na concentrations.
- Analysis: Aspirate the blank, standards, and sample solutions into the instrument and measure the absorbance or emission signals.
- Calculation: Construct a calibration curve from the standard readings and determine the concentration of Ca and Na in the sample solution. Calculate the percentage of Ca and Na in the original solid sample.

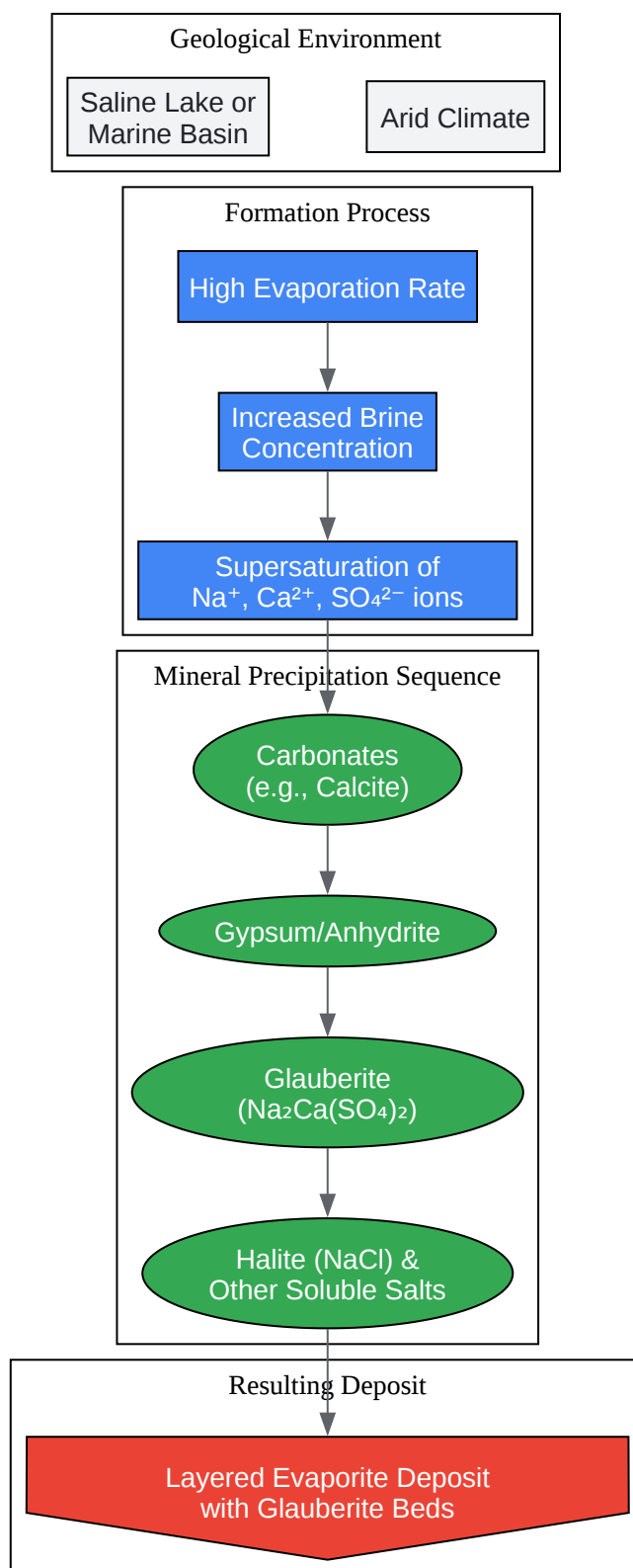
Visualizations

The following diagrams illustrate key concepts related to **glauberite** deposits.



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Caption: Experimental workflow for the analysis of **glauberite** samples.



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Caption: Simplified signaling pathway for the formation of a lacustrine **glauberite** deposit.

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